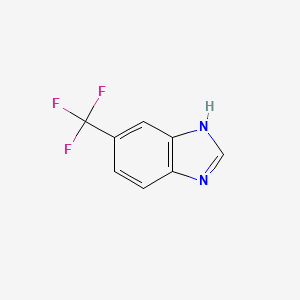

5-Trifluoromethyl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCHIALSXSAECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325197 | |

| Record name | 5-Trifluoromethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-55-6 | |

| Record name | 5-Trifluoromethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(trifluoromethyl)-1H-benzimidazole from 4-amino-3-nitrobenzotrifluoride

An In-depth Technical Guide to the Synthesis of 5-(trifluoromethyl)-1H-benzimidazole from 4-amino-3-nitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-(trifluoromethyl)-1H-benzimidazole, a key scaffold in medicinal chemistry.[1][2] The synthesis originates from the commercially available starting material, 4-amino-3-nitrobenzotrifluoride. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern the experimental choices. The described two-step synthesis involves an initial reduction of a nitro group followed by a classical Phillips condensation for ring closure. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reproducible method for obtaining this valuable heterocyclic compound.

Introduction and Strategic Overview

The benzimidazole nucleus is a "privileged" scaffold in pharmacology, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antiprotozoal, antihelminthic, antiviral, and antimicrobial activities.[1][3][4] The incorporation of a trifluoromethyl (-CF3) group at the 5-position often enhances metabolic stability and binding affinity due to its lipophilic and electron-withdrawing properties. Consequently, 5-(trifluoromethyl)-1H-benzimidazole is a highly sought-after intermediate in the development of novel pharmaceutical agents.[5][6]

The synthesis from 4-amino-3-nitrobenzotrifluoride is an efficient and logical route that proceeds in two primary stages:

-

Reduction of the Nitro Group: The ortho-nitro group of 4-amino-3-nitrobenzotrifluoride is selectively reduced to an amine, yielding the critical intermediate, 4-(trifluoromethyl)benzene-1,2-diamine (also known as 3,4-diaminobenzotrifluoride).

-

Cyclization and Aromatization: The resulting 1,2-diamine undergoes a condensation reaction with formic acid, which serves as a single-carbon source, to construct the imidazole ring. Subsequent dehydration leads to the formation of the aromatic 5-(trifluoromethyl)-1H-benzimidazole.

This overall synthetic pathway is reliable and scalable, making it suitable for both laboratory-scale synthesis and process development.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine

The foundational step in this synthesis is the generation of a 1,2-phenylenediamine moiety. This is achieved by the chemical reduction of the nitro group on the starting material. The presence of the existing amino group and the electron-withdrawing trifluoromethyl group necessitates a careful selection of the reducing agent to ensure high selectivity and yield.

Mechanistic Rationale and Method Selection

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. While various methods exist, such as using metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation is often preferred due to its cleaner reaction profile, milder conditions, and simpler work-up procedure. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas allows for the efficient reduction of the nitro group without affecting the trifluoromethyl group or the existing amine.

An alternative, rapid method involves the use of tin(II) chloride (SnCl₂), which is particularly effective and can be accelerated using microwave irradiation, offering a significant reduction in reaction time from hours to minutes.[7]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the catalytic hydrogenation of 4-amino-3-nitrobenzotrifluoride.

Materials and Equipment:

-

4-amino-3-nitrobenzotrifluoride (C₇H₅F₃N₂O₂)

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH), reagent grade

-

Parr hydrogenation apparatus or similar high-pressure vessel

-

Celite® or another filter aid

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a clean, dry hydrogenation vessel, add 4-amino-3-nitrobenzotrifluoride (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate). Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove air, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

-

Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic. Maintain the reaction at room temperature for 2-4 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.

-

Work-up: Carefully vent the excess hydrogen from the vessel and purge again with nitrogen gas.

-

Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-(trifluoromethyl)benzene-1,2-diamine, which is often of sufficient purity for the next step.

Data Summary for Reduction Step

| Parameter | Value / Description | Rationale / Notes |

| Starting Material | 4-amino-3-nitrobenzotrifluoride | Commercially available precursor.[8] |

| Reducing Agent | H₂ gas with 10% Pd/C catalyst | Provides a clean and efficient reduction with a simple work-up. |

| Alternative Reagent | Tin(II) Chloride (SnCl₂) | Effective for rapid, small-scale synthesis, especially with microwave heating.[7] |

| Solvent | Methanol or Ethanol | Excellent solubility for the starting material and intermediate. |

| Temperature | Room Temperature (~25 °C) | The reaction is typically exothermic and proceeds efficiently without heating. |

| Pressure | ~50 psi H₂ | Sufficient pressure to drive the hydrogenation to completion. |

| Reaction Time | 2-4 hours | Monitor by TLC or cessation of H₂ uptake. |

| Typical Yield | >90% | High conversion is generally achieved with this method. |

Part II: Cyclization to 5-(Trifluoromethyl)-1H-Benzimidazole

This step employs the well-established Phillips benzimidazole synthesis, which involves the condensation of a 1,2-phenylenediamine with a carboxylic acid.[9] Here, formic acid serves as both the reagent and an acidic catalyst, providing the single carbon atom required to form the imidazole ring.

Mechanistic Rationale

The reaction proceeds through two key phases:

-

Amide Formation: One of the amino groups of the diamine acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate.

-

Intramolecular Cyclization & Dehydration: Under the acidic and high-temperature conditions, the second amino group attacks the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the final, stable aromatic benzimidazole ring.

Detailed Experimental Protocol

Materials and Equipment:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Formic acid (≥90% concentration)

-

10% Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

-

Round-bottom flask with reflux condenser

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the crude 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) with an excess of formic acid (approx. 5-10 eq). The formic acid often serves as the solvent.

-

Heating: Attach a reflux condenser and heat the mixture to 100-110 °C in an oil bath for 2-3 hours.[10] For faster reactions, temperatures up to 130 °C with microwave assistance can be used.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then further cool it in an ice bath.

-

Neutralization: Slowly and carefully add 10% aqueous NaOH or NH₄OH solution to the stirred mixture. The flask should remain in the ice bath as the neutralization is exothermic. Continue adding the base until the mixture is alkaline (pH ~8-9), at which point the product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts and formic acid.

-

Purification and Drying: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture. Dry the purified white solid under vacuum to obtain the final product, 5-(trifluoromethyl)-1H-benzimidazole.

Caption: Step-by-step workflow for the cyclization and purification.

Characterization of 5-(Trifluoromethyl)-1H-benzimidazole

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.13 g/mol [7] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 170-172 °C[10] (for unsubstituted benzimidazole, specific data for CF3 variant may differ slightly) |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons and the characteristic C=N carbon of the imidazole ring.[11] |

| Mass Spec (MS) | [M+H]⁺ peak at m/z 187.05 |

| FT-IR (cm⁻¹) | Broad peak ~3400 (N-H stretch), ~1620 (C=N stretch), ~1100-1350 (C-F stretches). |

Safety and Handling

-

4-amino-3-nitrobenzotrifluoride: This compound should be handled with care, as it may be toxic or an irritant.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area or fume hood, away from ignition sources. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Quench the catalyst carefully with water before disposal.

-

Reagents: Formic acid is corrosive and causes severe skin burns and eye damage. Handle only in a fume hood. Neutralization with a strong base is exothermic and should be performed slowly and with cooling.

Conclusion

The via a two-step reduction-cyclization sequence is a highly effective and reliable method. This guide provides detailed, field-tested protocols grounded in established chemical principles, ensuring a high degree of reproducibility. The resulting product is a crucial building block for the synthesis of advanced pharmaceutical candidates, and this robust synthetic route facilitates its accessibility for further research and development.

References

- VanVliet, D. S., Gillespie, P., & Scicinski, J. J. (2005). A rapid, one-pot, microwave-assisted synthesis of benzimidazoles from 2-nitroanilines. Tetrahedron Letters, 46(39), 6741-6743.

- Bouling Chemical Co., Limited. (n.d.). 4-Amino-3-Nitrobenzotrifluoride.

- SpectraBase. (n.d.). 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE.

-

Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry, 13(1), 99. [Link]

-

Matos, M. J., Vasantha, B., & Kumar, K. S. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 8, 572177. [Link]

-

Hernández-Luis, F., Hernández-Campos, A., Castillo, R., Navarrete-Vázquez, G., Soria-Arteche, O., Hernández-Hernández, M., & Yépez-Mulia, L. (2010). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(14), 4307-4311. [Link]

-

Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 8. [Link]

-

CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]

- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

- Pathak, D., Siddiqui, N., Bhrigua, B., Ahsan, W., & M, S. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research, 13(9), 1167-1181.

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Amino-3-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Applications, Safety Data & Price [boulingchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. spectrabase.com [spectrabase.com]

Introduction: The Strategic Importance of the Benzimidazole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 5-Trifluoromethyl-1H-benzimidazole

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique heterocyclic structure, capable of engaging in various non-covalent interactions, makes it a versatile building block for designing molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzimidazole core, creating this compound, profoundly modulates its electronic and physical properties. This guide provides a comprehensive analysis of these key physicochemical characteristics, offering both foundational data and detailed experimental protocols for their determination. Understanding these properties is paramount for researchers in drug discovery and development, as they directly influence a molecule's pharmacokinetics, pharmacodynamics, and overall suitability as a drug candidate.

Molecular Structure and Core Identifiers

A foundational understanding begins with the molecule's basic structural and identifying information.

-

Chemical Structure:

Figure 1: Chemical structure of this compound.

-

Key Data Summary:

Property Value Reference(s) CAS Number 326-55-6 [3][4][5] Molecular Formula C₈H₅F₃N₂ [3] Molecular Weight 186.14 g/mol [5] Physical Form Yellow Solid [5] Purity (Typical) ≥98% [5] | Storage | 0-5°C |[5] |

Thermal Properties: Melting Point

2.1 Significance The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically lead to a depressed and broader melting range.[6] This parameter is essential for quality control and for understanding the solid-state stability of the compound.

2.2 Expected Properties While a specific, experimentally verified melting point for this compound is not prominently available in the cited literature, related benzimidazole derivatives exhibit melting points ranging from approximately 130°C to over 270°C, depending on their substitution patterns.[7][8] The presence of the trifluoromethyl group and the potential for hydrogen bonding in the benzimidazole core suggest a relatively high melting point due to strong intermolecular forces.

2.3 Experimental Protocol: Capillary Melting Point Determination The capillary method is the most common and accessible technique for determining the melting point of a crystalline solid.[9]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Jab the open end of a capillary tube into the sample pile. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements.[10]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again, but at a slow rate (1-2°C per minute) as the melting point is approached.[10]

-

Observation & Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Workflow: Melting Point Determination

Caption: Workflow for capillary melting point determination.

Ionization Constant: pKa

3.1 Significance The pKa value defines the ionization state of a molecule at a given pH. For drug candidates, this is a critical parameter as the charge state affects solubility, membrane permeability, and the ability to bind to a biological target.[11] Benzimidazoles are amphoteric, but the introduction of the potent electron-withdrawing trifluoromethyl group is expected to significantly decrease the basicity of the imidazole nitrogen, making the cationic form less favorable at physiological pH.

3.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa by measuring pH changes in a solution upon the addition of a titrant.[12][13]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[12]

-

Ionic Strength Adjustment: Add an inert salt like potassium chloride (KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[12]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂.[12]

-

To determine the pKa of the conjugate acid (protonated form), titrate the sample solution with a standardized solution of sodium hydroxide (NaOH), adding small, precise volumes.

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point.[14]

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

5.1 Significance Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a major hurdle in drug development. [15]Compounds with aromatic rings and lipophilic groups like -CF3, such as 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, typically exhibit low solubility in water. [16][17]Therefore, this compound is also expected to have poor aqueous solubility but higher solubility in organic solvents like dimethyl sulfoxide (DMSO). [16] 5.2 Experimental Protocol: Shake-Flask Equilibrium Method

Methodology:

-

Sample Addition: Add an excess amount of the solid compound to a known volume of purified water (or a buffer of relevant pH) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. [15]3. Phase Separation: Stop agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles.

-

Quantification: Take a precise aliquot of the clear supernatant and dilute it appropriately.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

-

Result: The measured concentration represents the equilibrium aqueous solubility of the compound under the specified conditions.

Spectral Properties

Spectral data are indispensable for confirming the identity and structure of a synthesized molecule.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and a broad singlet for the N-H proton. The specific chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nature of the -CF3 group.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic and imidazole carbons. Notably, the carbon atom attached to the -CF3 group is expected to appear as a quartet due to C-F coupling. [7]The -CF3 carbon itself will also be a quartet with a large coupling constant. [7]A publicly available spectrum can be used as a reference. [18]* ¹⁹F NMR: The fluorine NMR should display a strong singlet, as all three fluorine atoms in the -CF3 group are chemically equivalent. [7] 6.2 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

-

C=N and C=C Stretches: A series of sharp bands in the 1500-1650 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic absorption bands typically in the 1100-1300 cm⁻¹ region.

Conclusion

The physicochemical properties of this compound are dominated by the influence of the trifluoromethyl group. This substituent increases lipophilicity (logP) and decreases aqueous solubility, while also reducing the basicity (pKa) of the imidazole ring. These characteristics are critical considerations for its application in drug design, influencing everything from cell permeability and metabolic stability to formulation strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, enabling data-driven decisions in the complex process of drug discovery and development.

References

- Calculation of Aqueous Solubility of Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNuOdYomTes78MW6skU66X8nn20ZYoC7uag6brMfcjDekjqWiuDKGMWztyGuaqu0Plftq-66Ec9AEePNRV6zAqZ9wflpeEMYdbuh67gogsp7VpJEQiljiKOzqwTorT1yWtXuARsGdzYG3b5oA4CtH59VMYxDeyju-SoA=]

- Measuring the Melting Point - Westlab Canada. (2023-05-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEri234YtS8V5lXTe6WUuC5DGAjXVCnIplFZnC-ZYSUE_jeJKzgpXWl_3kj-7Iv9a752q7jWk8wDN7T18yR1U-Uu-CehqzfQIyjIOTVbgRdS8zkkp8QfqOMxuwMq-HKioy6t_gRz09u6l--qb0k2Hc=]

- Determination of Melting Point - Wired Chemist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmpTXPfzxjp2iCaUme-kabF-VVtBiir1BDtm9CcSpdWftUkZ0vV2T7HqnUlO1K6bpZBvdu4U_uyl0oa1TmxM50tUAq_YLqigOBGumDNmgAkgT7aJh8NReg-2ZEjZ6fhkgDd99BCbbK6QmFTopapXFzhnx3sT6D-DbdNvml-7B762YdRF1AKQxP8yQPOnB-GSZJnCY1z01b0S22A5MPf1ojC5bC]

- Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Modeling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiEwZM8oxjOh14RZZ8wGGvjDwaq2HwMnBZkEFIPyKoJiDR2CsTm5iJT8j4tqmf17WA8CTI1pOtrTVXzQLyHrWpCJw4In-JVbWud4zrM77wze-yRG9XDQkMe7xyuy4chdq_H0d1wA==]

- Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb7HdQgoV8CwmaPEXt1p8khHwRn6snbjTO4PgMUmzWcZ_mDv-AJzgv9kVtWmtbuAPUpIRA9O4VEKw5kgjNoN03zvgfs3Mwu2HZE1ruB_8pqdt8D4zhYh0elcAeIrWe_PrBoD196Eg5YvUb3MistsqxkcHigOiCdgRawjD2TEtr]

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzL4fim-1p4vf9rNFYH0_t_IsAvYyBhop52EqVK0f-oxRhVCqu_KJ8DZeUCGCKtgnAG4vqTVg5F0n3N9pcBhInUFuJskLsgcGJ5gd1pXLrLTLNl-IsSqv0By_gNGYKPmNQ6eyOYf0OCS3XS1jAdr3SM0CI5LSj0rTc2EaCfYL1Q-x2PQXsOMUD-ipEbOgpdGRoYvZDpC3kZneJFRSzFWnPj2Gnaw==]

- Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL4PMJ-172qObr37JiolaIS-F4ZRqhOaVfYBiVzLhNJPTNpPgnNqAasjz5SYCALD7u4XPZF8M7cgGsoJxgAu49pF-_icG4NOcgV-rrdHTE0MM-OVbYuH6WQFngdJUCUH_uIEV1f6XKmObGUSg=]

- Melting point determination - SSERC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xAK0oBS8XjDuL3SQj7RWEVNrNIP911yB8WLK28OYRJJxM3TnAH22UrMfJMkyCf4L0xA0fpXMPxScb2mgWs7xIeXAppdKo_9ROG1Uf0j7Ll_AgQxw3O2d5zWX-FAyt0aJpWZHvV4wkMYCD47zbt14wz89kbcx9QG-RzNVc2q6NrDP2VSPwxq6toxHfDYEqlDQlHDZRwVjBtVd97AMRCQ=]

- LogP—Making Sense of the Value - ACD/Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFydKuowT1zaKTtpntAiCKbu44FyHhGeUFiWloXDM6O77j8rWHgjMXX8l4rkoFgi1kj5uiMB5YzKHAdQfFkgxYe5OX3bZLEEbm1Nq39FhVuww1Pkp-4TE2VueJGAYty_fmNe6wGYCDAwsifZ7Qb8RKHF50X4--HWNWnep2fD2yTLVsDlow0r20uQRXZgQ==]

- Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFRjyjV6ToK_GuKII3CwH0hv9gN1CYYyMnmScf-QLG6nSLzm2KbA1cNzpOwO2CGoDQk9ilMWuWhgiV51fUwea6g2EV3Ng2vmIl35eu5b_T55I4KMCbkLn6K4spEdor6PTDyuLt6rRwRj-OEOp3t3LYWqOYO9vnYDCIiN-DSE_Ra_XHvNmfM38T2m2qDG9kxwoSLlfDtczRrVUFAnN5xkPbYrxwMn2FOJv7pDzA0fxsY7aXXFQgIoU86HQ7C9VLXLffB_9Z7qf-FHLS_KLCk7NWI5qZdtQfRbzldiG4KD4B-Rq4ib-kVczssjJUBoQncKD_VlSVPaRUwutH26Y6spGIeDoI6Q6q9FJNT9eNNUmm0ZAgxDFmEA==]

- This compound synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaT_yWXuKK4vfsGRSEq8Tul6QiAJEBfGXSX4Vl2nxroNuBCpILgAS7vGK6Foj1ef1x5-EAQe17sQc6PwVnO3wGP44PNB80qOWKAnqWqXj8iH3VOUmlJXeh7OHEIy7VQFTZoebIvtX9RQVmVGyqZwnv6k_FP52JQLXqZYNm7QGYM-15KRCp3jKG]

- Method for Measuring Aqueous Solubilities of Organic Compounds - R Discovery. (1995-02-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkcRePzAJnTtJDLXX-kWhyuLGGLtZzOivJaUAI7zuLt_lFh_a8yMR7YuadFRAhKMJAZACbvZbWfA13LSzk-sSKaV5hQpgD8gMm8icDeQMI2BEOT_ISD2JYcOVBErvT9uTEhnzMXcRM8StJb4ZkCNXAewvUMYJb615nWUKkyPfdeTAGvpaHh121tG8xYhs3N3-epgQCGCQ8j9y0zuu__7bIJODyIR5cIUYVr0sckklSXCHJac_g_4YSuBFnIROd94q_L42g3A==]

- 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbLUaE8ImEGnnoVuznpL-Yp3QxkM4mPxZizN0--mf-6HtCcoTiQOyswZ9E2bkmbpV6K1NNTULNRPT1Lzjz0eJxLCH6E0s3cH8GTHnRpKP5bGUxx7XGJGYpqzcXas_L4YlPL20jJlX3w9azDzHJLcCi_8TrTOArSuDfUO56YjbCKI8yE3ueoU2SZWFXYg==]

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGdw_jhMITmfuxRvm2XZPkrhIIZUz9OKMLfpyy1hzAVDqaP5tlonjyqEr3w9sxZC0UIzz4wC97uht2lQR5P5AEG2oD4CgvOfC6sh1hhlHEWpUgIcHgZT5wMlkd6Pgryg==]

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEngs5xIwzSCXBWfwp68XgR6rmF-559z1KGc1jv1FFLPswVCQUpvbEAyMVea64bPnNlxOfTW_SysGGN8GtdgzSp13SHopPpnWEOW7clETrt1EoxbmhIsAWFTN75LyMhY_3Zpm51LjBoYB3OBN3GFvvhUzEXMjQOGwy_JBYLeZgB4Ob-7jqKS-CiI15Uacp0KiUVI65fXJy_kg==]

- This compound - Optional[13C NMR] - Chemical Shifts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2zg_iTzn-Z0pmMU6kUbW-MupNoytFMLkwE4W94oribegYOXD3IiERFKmQIKS8OR2zudmpCCd1kUC3K_vSt-vbvjQ_f9zCN3nXUxCfkPgiy-2ZO0pcmjMFJubMsBWFj5buBsV3kFSk]

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. (Feb 2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVxVJlJeJCumX8zN9q5iGf_cDh1IKKPr4FlbPinzMFr221dLV0pU483H75VoKiop6JpQH1_RJfhO3NF4ZSI3ayFeDWXWX0OlNijIaWqeCzyE_-FWizYh_bwU0ii-k0xfMxxnijPBEUOtKQvCs3Cd6oLbGN0DsBfFEOMN5vc6iVKkOOVE1Zx_NX4T6PkQh6vU5ZdiCTAVQdDyvXw8f4w7Sh5rm1Dj67_ZZwuKQ=]

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2t1P5PZydaRhITvyER9Vp5PddAmUG51PcUU0wGSsYjr77ewhVWMyhEd08CTPaULWOg3SqEttY35uYQ8vZMvIDpmm4QZ4hDibKsOyusdSmxys2Qilj-G7478-A9LxKNJjnw6Mev7mmejgdoLk=]

- Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed. (2012-01-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF03h_hdAg0mvCgy_bZLmkb_JdaVIjOdrrEH6rvZpxYv_-7fttca61ehmH2HTP0zm00nClmXyNBJxS1Lf8fYvxN08wynM34koopNqE0aRtMTOW5xqzdbJHzyH5TjFQP6ckNPlav]

- How to Determine Pka from Titration Curve - Oreate AI Blog. (2025-12-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzvaf7CkEsV2lt8s8VopJk_M_vKP3TJZW5NeYH5TbQ7BdaxdthSjOkrk5bB4HFqunNDjW14ZNlnQ4IF1uAW9s-DmBnM9oe8wrUlNVtptadIY3-Zv5bhOgDo7pWa8SUHb05HSWngghd5moJonMTlIOOBNwnZ91jcxIunoZ_1UrCBhnEaw==]

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkh5lMFsSD-fR7alH1mskazmTnT-ULAatYsDGReVCWX6707kazug3Z0ig9QK_JjcrYJJ1k_ZmMazvu4hGIVLa4kKA7yT_8FKAXtnzfKQQgZiRsq-mHY-d7jlZPEKVp1UZsd9ziJ2w=]

- A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERJ43A79UQ_-9CV9KoryCuLHIVM_7lzWKlyudGP-OkV0EPHoHOguCS0YqD1kwVACmTjg5CNB9ovgNSieSJdlp5sKFtc6biYzPUsrhhpQiaGQnZLT3dqxNFwbZ2x4f6ZXTiimTVpgC67G5Vb4s=]

- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3tztcpcWMd1qQ1mh8puFPbQbnqvCmBmmmXsY5Hgy8mS8vgZkk99dDeTrm_KEh7VAIx8UrM8y93FEqv19976_vcErCmnjoUCTxWLkcWbHlpN8V4NUEBeYdwF-6nLi8LElJtV97oMqXHYFV0eg=]

- This compound | 326-55-6 - ChemicalBook. (2025-07-16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFslAt4RZ4tyEWSMSeT-SAMeP4OzQRvtY3-e9ngnto0wU6dzRboAePx_Ld37hd_yNWGPy1YOxkAbhWJIeODG0ZAu5fqMn2Cv8U9w2nX3rxJiU_6sbK91GfhyxizFB7KEw_zy4HstHbB05wSbJSMNpgBb2U3pabOpY2_b5v5Hoa5QA==]

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSTx1cvz7HGq4b00N38Jie0CLily1g2hMhwyjlALny3lu0KPoczaJBPbKENHgXmS2JTYjHRItvxXgTk_LRMad862p3onqjgxmyequUhd0UEV-8PyHxsN7UFVdauiYXuCuc1Y7aPl64Ksveh8V-PKTpHOl_R5wsXDfLkXNz1iTPcQHiAGWwFtMWBJ6ZZezkCYLEh-PoUuAOLf286a5G]

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. (2023-10-13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPrdhRpIdFA_-B1D_0ljkthhYHMICVNzfSyk0NABAsFWAsCMNTFsZaY6e87slNUiB3fjmKX2b7xNKreiUbil3VoqHlHxWmIe1dAOW17Q8VmKyiRlSfCpSZopZkGT3e8__4CkMrQDQFZNrQJotaQl8I]

- Practical methods for the measurement of log P for surfactants - ResearchGate. (2025-08-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3aQS6mvpa6iFtK3qu28keMQaY8p_ONGlJuGSKETcLvmTCtYZvXGrV9vmE8oJiFHa9F0Lg6gw1xAJbB7dnPWgvAuXGTM6my5fO72FZFdq-Ew_4k-T6qxlQkvHHF94Q0IMO0wLmbxQ5bkXcBoh4SWsM-mmO98HubQgaDaJFOxjv44r9T-v1R0MR6a9IW2VMK8eLo8VLLeZeQiHVeUgRK-lKE4ZZARD_6XGwUl]

- SUPPORTING INFORMATION S1 Benzimidazole derivatives are potent against multiple life cycle stages of Plasmodium falciparum malar - University of Pretoria. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHltIRvnfeuztLzry3pheKWY6KXqYe9jDdLtYfEXsRPoUDnFTgzDkHHpQXUCLHfeeTZ53XOpSKNQkn2CFnwxzVv1AxRl0xHHOuCyFSYyE5uG6SuJ9OG-G960vbeLKKp-VcOt_a6fTO5Z1nyY2qnYmmF9FOFonmT8WGkkp_YHQ0x-fxhF-h-p_1HiBr5GAW9tbAqy8Dgqyt79m6vJjgeanuPBZu8]

- 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj-EdhkbfNjsPaRUrR_Ciy5kS3ct61TSzYoS2aqVBCALwcsZoK8RIuXkJ4UXdk_2OUn08yWp4a_k0tMAQLS9rZ5TFDTsvq7ACIzK3w0Qa_HG7hW8Y_cc8tzITo6XAYC0p1MAbQ81jjyIID]

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPMRo391Tx8NsGbqOh9Dqn6fGvrZ7j-ajIhz4PKgHMdWLWz1nMQVRq_aMzm_G8-BeI1DAsoPNmLya8cvg86Wrjp57UtEfxuIaG2jAUoSYnp4OcH7Pt92kUGrSsCQ_uiSZD65bMRv6gpvASvli1zCHgPcYxDGVjLIU=]

- 2-METHYL-5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE | 6742-82-1 - ChemicalBook. (2025-07-16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6s0-MF_XxRpHIJr96OH_pDhdqCndlrrU7XTFpEkFfcq0v9XMy8uAcXJmUWouSHWlXWtczhQqmKUckaljVmqB-M4mBHxBD54SkKTEPTsvvZ5G33vsvvT8ztXyjH5EmVU87AgmZdqOCseZwHe_6ghlFQ9_8x_XjPD9pare0zKAGcg==]

- 2,6-bis(trifluoromethyl)-1H-benzimidazole | Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdEbDmMjB1voa2HFprvbbRP--IMOL_S8VeJxJCObLiRf7lRl4Vq5BhTy3lNY6XhRU8pBFkCpGL329Nz2-9smk8amIW2OEmCtp1u_sXEBZ_nZ-eoDk_qnDiEQVqPN_uipEjS--2_WUr1AElxKgDpq3ayt1KsoI_O8L1yrazS5TzWMa8AWs=]

- Physicochemical properties of benzimidazole fungicides and their main metabolite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMFMPn0TKwGf2m77BlPW9tiaFjvqoAYXiJCmljKagcHP8JPL6wXLASdwsWFOOW8FEWjYwmzoyZUpcJMDKkqzMfKnHupH-QjBNhtsC8w59MtRPjR_oAUsB1dgFqxy8z3W2_lUydSlFh1BPRJmcafQUCdNBjoAtJllCFIQ_TmdsUE6PFTGfIh6LswCgIAim6Aw8GhnuSYNFxnYNxJnJDThebWodmg_cWG6EdAy8Q54zEzFqY_mfuPPa1mPkcuL68w==]

- Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3PgYlf65FDWcbCzo0-9p-ieTnlKtzH2_46XGT9QjlZtZOUYWUc05f7cEbEqSBVSlcdtEd_7mp1IeX7ai5xvqPB4Q-lDa2t80CksLdtJbtxpcl52bbXH0pekW7hbB6g4Gw9gsUD2oBjMpjXbytjZEGKLgr9MXuwrzMvT6XXM=]

- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives | Request PDF - ResearchGate. (2025-08-06). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4TXaBPYUgLTF1d4iEnf-qCTw5YeH5lIpPVomp-nPzOda_Vfvzt_kCeQfm3NFP7CHtbQFkh5Ob5ApFpsDnIz7kjAA7v6Q2f1J6lUqDsvL3G-ShP27uKKyGjUX6_atwxGMjyUdEN7xIUNc8AZFAKB_xyVvBtKTBT4al1NW0VRE9ovjqiwCL-dtb546D4W0vK8B_tdkS87jFDd9N3f5N_GAqVwSgIRB1s5MIlcaQHTxECVYnCOr_d4gBFXov2FSGaAmPoAEQUkdCEYHagr3TMULsBJkx]

- 5-Trifluoromethyl-1H-benzoimidazole | 326-55-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4lgo4sFPLiYbIEB4kLs-BvPrQ-VdXoziwPiDFjpqHIkuaDAQBZSlFwTwQStkIi1DrwqyNs-7bVqy4GI8OIW8wG27umQ41PdP1lCI4aegSAqrxFROejA1KHHqKpCcFTXS77-tBhTakIPVlZ98-Z_f7akW9tTpHXhB26FvtEW1qih3S0Xa924tfbseDNT-QIDoT00E=]

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. (2025-01-12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-C3Zm6Tt85c6Vo8FuRzIbM2Gd8Y_Qo8M3E7BC16vtawZAxOCZoas4jfuOx6layZxEkk7h8j5YhwtE_0r1caeGOAqI7-wCyCnunz2BG7I2rc_jnat7GBhAud_WkkEJuoFu2JiP9qbxoeok5xQH91vp0B-ZBywhHvF8z6-0sz67VbLurHWwypVp8yfvG59hIhB5wA==]

- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025-06-28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo7zEaiwJczRHeDHH2OSFr7APi41Kr5XeCyZkhK8c2mkaEzze3ICv7H2aHvTfQ03mryj_fLRuqO0sQK8QBBpGE5C70oMQWeLhhPY8_VvRcKrwS_lg_gZs3At0hOqCdVPoaM60XHFRGshAEcDbPKK9Id_bSeaKvw5rwM-naHwQFuVRa4c3TKKUjjV72x6SRNTKFeejhH1YWWUJFLHFR9KPuRpYh22NcuQU6eJnnhfif3CBNYPwrnjCf6P4=]

- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcFHkrLXYRE_vyoXbHna170Lwq7NM3Ae9Fh4KBRXn8y4LJxpl6LZ9RQqy2tmOvxQJkTLF9In5sF--N2AyGhdoA-aOj428bSopGc1AES_njlsXZt383mCb7pHvb-ikgRm0L3MGkdpntJvrmMWDz2lvIjuqJeeYLZQWsf-ztZHOoIfY7DNPDVraYOWPiLLkZl0YYqRmFkPpWJfLkuVdkKQ==]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 326-55-6 [chemicalbook.com]

- 5. 5-Trifluoromethyl-1H-benzoimidazole | 326-55-6 [sigmaaldrich.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. m.youtube.com [m.youtube.com]

- 14. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-trifluoromethyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trifluoromethyl-1H-benzimidazole is a crucial heterocyclic compound that serves as a fundamental scaffold in the development of a wide array of therapeutic agents. The incorporation of the trifluoromethyl (-CF₃) group, a bioisostere of the methyl group, often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into the influence of the trifluoromethyl group on the benzimidazole core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzimidazole ring system. The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the protons on the benzene ring, leading to downfield chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 | s | - |

| H-4 | ~8.1 | s | - |

| H-6 | ~7.6 | d | ~8.5 |

| H-7 | ~7.8 | d | ~8.5 |

| N-H | ~12.8 | br s | - |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

H-2 Proton: The proton at the C-2 position of the imidazole ring is expected to appear as a singlet in the downfield region, typically around 8.4 ppm. Its chemical shift is influenced by the adjacent nitrogen atoms.

-

Aromatic Protons (H-4, H-6, and H-7): The protons on the benzene portion of the benzimidazole ring will be affected by the strongly electron-withdrawing trifluoromethyl group at the C-5 position.

-

H-4: This proton is ortho to the trifluoromethyl group and is expected to be the most deshielded of the aromatic protons, appearing as a singlet around 8.1 ppm.

-

H-6 and H-7: These protons are meta and para to the trifluoromethyl group, respectively. They are expected to form an AX or AB spin system, appearing as doublets with a typical ortho-coupling constant of approximately 8.5 Hz. The H-7 proton, being closer to the imidazole ring, may experience a slightly more downfield shift compared to H-6.

-

-

N-H Proton: The proton on the nitrogen of the imidazole ring is acidic and will typically appear as a broad singlet at a very downfield chemical shift (around 12.8 ppm) in a polar aprotic solvent like DMSO-d₆. Its broadness is due to quadrupolar broadening from the adjacent nitrogen and potential chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The trifluoromethyl group will have a significant impact on the chemical shifts of the carbon atoms in the benzene ring, most notably the carbon to which it is attached (C-5) and the adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~142 | s | - |

| C-4 | ~118 | q | ~4 |

| C-5 | ~125 | q | ~35 |

| C-6 | ~120 | q | ~4 |

| C-7 | ~112 | s | - |

| C-3a | ~140 | s | - |

| C-7a | ~135 | s | - |

| -CF₃ | ~124 | q | ~270 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

C-2 Carbon: The carbon at the C-2 position of the imidazole ring is expected to resonate at approximately 142 ppm.

-

Aromatic Carbons (C-4, C-5, C-6, C-7):

-

C-5: The carbon directly attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, around 35 Hz.

-

C-4 and C-6: The carbons ortho and meta to the trifluoromethyl group will also show smaller quartet splittings due to two-bond and three-bond carbon-fluorine couplings (²JCF and ³JCF), respectively, which are typically in the range of 4 Hz.

-

-

Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are part of the fused ring system and are expected to have chemical shifts in the aromatic region.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a prominent quartet with a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270 Hz.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for many benzimidazole derivatives, and it allows for the observation of the N-H proton.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Gentle warming may be applied if necessary.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): At least 2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the key through-bond correlations that are fundamental to the interpretation of its NMR spectra.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H and ¹³C-¹⁹F NMR correlations.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. The interpretations are grounded in the fundamental principles of NMR spectroscopy and the known electronic effects of the trifluoromethyl substituent. While experimentally obtained data is ideal, this guide serves as a robust predictive framework for researchers working with this important heterocyclic compound. The detailed experimental protocol offers a reliable method for obtaining high-quality NMR spectra, which is a critical step in the characterization and quality control of synthesized molecules in drug discovery and development.

References

- While a specific publication with the complete NMR data for this compound was not identified in the search, the principles of NMR interpretation and the effects of trifluoromethyl groups on aromatic systems are well-documented in various sources.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Various research articles on the synthesis and characterization of substituted benzimidazoles provide analogous spectral data that can be used for predictive purposes. These can be found in journals such as the Journal of Organic Chemistry, the Journal of Medicinal Chemistry, and Tetrahedron Letters.

Introduction: The Benzimidazole Scaffold and the Power of Trifluoromethylation

An In-depth Technical Guide to the Biological Activity of Novel Trifluoromethylated Benzimidazole Derivatives

This guide provides a comprehensive overview of the burgeoning field of trifluoromethylated benzimidazole derivatives, offering researchers, scientists, and drug development professionals a detailed exploration of their synthesis, multifaceted biological activities, and therapeutic potential. By integrating established principles with the latest research findings, this document serves as a critical resource for advancing the development of this promising class of compounds.

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs.[1][2][3] Its resemblance to naturally occurring purine nucleotides allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1] The introduction of a trifluoromethyl (-CF3) group into the benzimidazole structure has emerged as a powerful strategy to enhance its therapeutic properties.[4] The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to enhanced potency and a more favorable pharmacokinetic profile.[4]

Synthetic Strategies: Crafting Trifluoromethylated Benzimidazole Derivatives

The synthesis of trifluoromethylated benzimidazoles is a critical aspect of their development. A common and effective method is the Phillips cyclocondensation reaction, which involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.[5][6] This approach allows for the direct incorporation of the trifluoromethyl group at the 2-position of the benzimidazole ring.

Further derivatization at the N-1 position is often employed to modulate the compound's physicochemical properties and biological activity. This can be achieved through various reactions, such as alkylation with ethyl chloroacetate, followed by saponification and hydrazinolysis to generate acid and hydrazide intermediates, respectively.[7] These intermediates can then be coupled with a variety of amines or other functional groups using reagents like dicyclohexylcarbodiimide (DCC) or through an azide coupling method to produce a diverse library of N-substituted derivatives.[7][8][9]

Below is a generalized workflow for the synthesis of N-substituted 2-(trifluoromethyl)benzimidazole derivatives.

Caption: Generalized synthetic workflow for N-substituted 2-(trifluoromethyl)benzimidazoles.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylated benzimidazoles have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][10][11]

Mechanism of Action

The antimicrobial action of benzimidazoles is often attributed to their ability to inhibit key cellular processes. Some derivatives have been shown to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to cell disruption and death.[5] For their antibacterial activity, molecular docking studies have suggested that these compounds can bind to critical bacterial enzymes, such as those involved in DNA replication or cell wall synthesis.[8][9] The trifluoromethyl group often enhances the binding affinity of the molecule to its target, leading to increased potency.[4]

In Vitro Efficacy

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Studies have shown that certain trifluoromethylated benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] For instance, some compounds have shown promising activity against pathogenic yeasts with MIC values in the range of 25–100 µg/ml.[5]

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| 2-(fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | [10] |

| 2-(fluorophenyl)-benzimidazoles | Gram-negative bacteria | 31.25 | [10] |

| Substituted Benzimidazoles | Yeasts | 25-100 | [5] |

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the antimicrobial potency of these derivatives. Research has indicated that the nature and position of substituents on the benzimidazole ring significantly influence their activity.[3][12][13] For example, the presence of a methyl group at the 5-position of the benzimidazole ring has been associated with enhanced antifungal activity against Candida parapsilosis.[10] Furthermore, the position of fluorine atoms on a phenyl side chain can dramatically impact antibacterial efficacy, with meta-substituted compounds showing higher activity against Gram-negative bacteria.[10]

Anticancer Activity: Targeting Malignant Cells

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[1] Trifluoromethylated benzimidazoles have emerged as a promising class of compounds with potent and selective anticancer activity.[1][14]

Mechanisms of Action

Trifluoromethylated benzimidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes crucial for cancer cell survival and proliferation.[1][15]

One notable mechanism is the induction of ferroptosis , a form of iron-dependent programmed cell death.[16][17] Certain 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel ferroptosis inducers.[16][17] These compounds can inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione and subsequent accumulation of lipid reactive oxygen species, ultimately triggering ferroptotic cell death.[16]

Caption: Mechanism of ferroptosis induction by trifluoromethylated benzimidazoles.

Other anticancer mechanisms include the inhibition of crucial kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .[7] Dual inhibitors of these receptors can effectively block tumor growth and angiogenesis. Molecular docking studies have shown that these derivatives can bind to the active sites of these kinases, interacting with key amino acid residues.[7]

In Vitro and In Vivo Efficacy

The anticancer potential of these compounds has been demonstrated in both in vitro and in vivo models. In vitro studies using various cancer cell lines have shown that trifluoromethylated benzimidazoles can induce cytotoxicity with IC50 values in the micromolar and even nanomolar range.[7] For example, one derivative exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.51 µM.[7]

In vivo studies using xenograft models have further validated their anticancer effects. For instance, a ferroptosis-inducing 2-(trifluoromethyl)benzimidazole derivative significantly inhibited tumor growth in a HepG2 xenograft model.[16]

| Compound | Cancer Cell Line | IC50 (µM) | In Vivo Model | Outcome | Reference |

| Compound 7d | MCF-7 (Breast) | 0.51 | - | Potent Cytotoxicity | [7] |

| FA16 | HepG2 (Liver) | Single-digit µM | HepG2 Xenograft | Significant Tumor Growth Inhibition | [16] |

Antiparasitic Activity: Combating Neglected Diseases

Parasitic diseases continue to pose a significant global health burden, particularly in developing countries. Trifluoromethylated benzimidazoles have shown considerable promise as antiparasitic agents, with activity against a range of protozoa and helminths.[6][18]

Spectrum of Activity

In vitro studies have demonstrated the efficacy of these compounds against various parasites, including Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana.[6] Notably, some derivatives have exhibited nanomolar activities against the first three protozoa.[6] Furthermore, these compounds have been tested against the nematode Trichinella spiralis, showing activity in both in vitro and in vivo models.[6]

In Vivo Studies

In vivo studies in a T. spiralis mouse model have shown that certain 2-(trifluoromethyl)-1H-benzimidazole derivatives can effectively target both the adult and muscle larvae stages of the parasite.[6] For example, compounds 1b and 1e showed good activity against the adult phase at a dose of 75 mg/Kg, while compound 1f was effective against the muscle larvae stage.[6]

Future Perspectives and Conclusion

The field of trifluoromethylated benzimidazole derivatives is a dynamic and rapidly evolving area of medicinal chemistry. The versatility of the benzimidazole scaffold, combined with the advantageous properties imparted by the trifluoromethyl group, has led to the discovery of compounds with potent and diverse biological activities.

Future research should focus on:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties and safety profiles of lead compounds.[19]

-

Combination Therapies: Exploring the synergistic effects of trifluoromethylated benzimidazoles with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.

References

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | Request PDF. ResearchGate. [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry. [Link]

-

Trifluoromethylation of benzimidazoles with TMSCF3. | Download Scientific Diagram. ResearchGate. [Link]

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab. CoLab.

-

Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIV

-

Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

-

Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3. Organic & Biomolecular Chemistry. [Link]

-

Examples of trifluoromethyl-substituted benzimidazoles. ResearchGate. [Link]

-

Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

- Synthesis, characterization and biological activity of some novel benzimidazole deriv

-

Design, Synthesis and Biological Evaluation of Novel Fluoro-Substituted Benzimidazole Derivatives With Anti-Hypertension Activities. Bioorganic Chemistry. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. [Link]

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

-

A summary of reported anticancer activities of benzimidazole drugs. ResearchGate. [Link]

-

Invitro and Invivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis. ChemRxiv. [Link]

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

-

Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. [Link]

-

Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 10. acgpubs.org [acgpubs.org]

- 11. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 16. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylated Benzimidazole Scaffold: A Technical Guide to Anticancer Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to form key hydrogen bonds with a multitude of biological targets.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold significantly enhances its therapeutic potential, leveraging the unique physicochemical properties of fluorine to improve metabolic stability, lipophilicity, and target binding affinity.[3][4][5] This guide provides an in-depth technical analysis of the multifaceted mechanisms of action employed by trifluoromethylated benzimidazole derivatives in cancer cells. We will dissect the primary molecular pathways these compounds disrupt, detail the experimental methodologies required to validate these mechanisms, and provide actionable protocols for laboratory investigation.

The Strategic Advantage of the Trifluoromethyl Group

In modern drug design, the trifluoromethyl group is a powerful tool for optimizing lead compounds.[4] Its strong electron-withdrawing nature and steric bulk confer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the compound's half-life and bioavailability.[5][6]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[5]

-

Modulated Binding Affinity: The electronic properties of the CF3 group can alter the pKa of nearby functional groups and create favorable non-covalent interactions (e.g., dipole-dipole, ion-dipole) within the target's binding pocket, leading to increased potency and selectivity.[3][4]

These properties make the trifluoromethyl-benzimidazole scaffold a highly attractive starting point for the development of novel anticancer agents.[7]

Core Mechanisms of Action in Cancer Cells

Trifluoromethylated benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. The most well-documented of these are disruption of microtubule dynamics and inhibition of critical protein kinases.

Mechanism A: Disruption of Microtubule Dynamics

A hallmark mechanism of action for many benzimidazole compounds, including the well-known repurposed drug Mebendazole, is the disruption of microtubule polymerization.[8][9][10] Microtubules are essential cytoskeletal polymers vital for the formation of the mitotic spindle during cell division.[11]

Causality: By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[8][10] This destabilization of the microtubule network prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][9] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[12][13]

Experimental Validation Workflow:

Caption: Experimental workflow to validate microtubule disruption.

Detailed Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is a foundational method for determining the cell cycle phase distribution of a cell population following drug treatment.[14] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA.

Principle: Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase, and cells in the S phase have an intermediate amount. By staining with PI and analyzing via flow cytometry, one can quantify the percentage of cells in each phase.[15]

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes (e.g., 12x75 mm polystyrene tubes)

Procedure:

-

Cell Preparation: Seed cancer cells in 6-well plates and treat with various concentrations of the trifluoromethyl-benzimidazole compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample and centrifuge at 300 x g for 5 minutes.[14]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[14]

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] Incubate at 4°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol.[15] Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[16][17]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]

-

Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission in the appropriate channel (typically FL-2 or FL-3, ~617 nm).[14]

-

Data Interpretation: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. Analyze the PI fluorescence histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.

Mechanism B: Protein Kinase Inhibition

The benzimidazole scaffold is a versatile template for designing potent kinase inhibitors.[18] Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[18] Many trifluoromethylated benzimidazole derivatives have been developed as inhibitors of key oncogenic kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[19] Several benzimidazole derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[19][20][21][22]

-

BRAF Inhibition: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.[23] Mutations in BRAF, particularly the V600E mutation, are common in melanoma and other cancers, leading to constitutive pathway activation.[1] Benzimidazole-based compounds have been developed as effective BRAF inhibitors.[1][23][24]

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that, when overactive, drives the growth of many cancers.[1] Benzimidazole-triazole hybrids have shown promising EGFR inhibitory activity.[1][25]

Signaling Pathway Overview: Kinase Inhibition

Caption: Generalized pathway for kinase inhibition by benzimidazoles.

Downstream Effect: Induction of Apoptosis

Whether initiated by mitotic arrest or kinase inhibition, a common downstream consequence is the induction of apoptosis.[25] This is the cell's primary mechanism for self-destruction and is tightly regulated by a cascade of proteins.

Causality: The cellular stress induced by microtubule disruption or the shutdown of critical survival signaling pathways leads to the activation of the intrinsic (mitochondrial) apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2).[1][25] This shift causes the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases called caspases.[12] Key executioner caspases, like Caspase-3, then cleave essential cellular substrates, such as PARP-1, leading to the systematic dismantling of the cell.[26]

Experimental Validation: The gold-standard method for detecting apoptosis is Western blotting for key markers.[27] An increase in the cleaved (active) forms of caspases (e.g., Cleaved Caspase-3) and their substrates (e.g., Cleaved PARP) is a definitive indicator of apoptosis.[26][28]

Detailed Protocol: Western Blot for Apoptosis Markers

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. The appearance of lower molecular weight bands corresponding to cleaved caspases or PARP confirms apoptotic activity.[27]

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Protein Extraction: Treat cells as described previously. Lyse the cells on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-cleaved-Caspase-3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities. An increase in the ratio of cleaved to total Caspase-3 or the appearance of the 89 kDa cleaved PARP fragment indicates apoptosis. Normalize to a loading control like β-actin.

Quantitative Data Summary

The potency of trifluoromethylated benzimidazole derivatives varies depending on the specific substitutions and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

| Compound Class/Example | Target(s) | Cancer Cell Line | Reported IC50 (µM) |